tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate or tert-butyl bromoacetate under basic conditions.
Functionalization: The aminomethyl and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with improved efficacy and selectivity.
Materials Science: The compound’s properties can be exploited in the synthesis of novel materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, providing insights into molecular mechanisms and pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
- Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
- Tert-butyl (2R)-2-(aminomethyl)-2-butylazetidine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the (2R) configuration and the specific arrangement of the aminomethyl and ethyl groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(8-12)6-7-13(11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBEHUDULEKJC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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